3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1251923-50-8
VCID: VC2661874
InChI: InChI=1S/C9H12N2O2.2ClH/c12-9(13)3-5-11-7-8-2-1-4-10-6-8;;/h1-2,4,6,11H,3,5,7H2,(H,12,13);2*1H
SMILES: C1=CC(=CN=C1)CNCCC(=O)O.Cl.Cl
Molecular Formula: C9H14Cl2N2O2
Molecular Weight: 253.12 g/mol

3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride

CAS No.: 1251923-50-8

Cat. No.: VC2661874

Molecular Formula: C9H14Cl2N2O2

Molecular Weight: 253.12 g/mol

* For research use only. Not for human or veterinary use.

3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride - 1251923-50-8

Specification

CAS No. 1251923-50-8
Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
IUPAC Name 3-(pyridin-3-ylmethylamino)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C9H12N2O2.2ClH/c12-9(13)3-5-11-7-8-2-1-4-10-6-8;;/h1-2,4,6,11H,3,5,7H2,(H,12,13);2*1H
Standard InChI Key SHZQGUIRDCBUSU-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)CNCCC(=O)O.Cl.Cl
Canonical SMILES C1=CC(=CN=C1)CNCCC(=O)O.Cl.Cl

Introduction

Chemical Identity and Structural Properties

3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride represents a dihydrochloride salt derived from the parent compound 3-[(Pyridin-3-ylmethyl)amino]propanoic acid. This compound is characterized by a molecular formula of C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.12 g/mol, making it a relatively small molecule with distinctive functional groups amenable to various chemical interactions . The molecule features a pyridine ring with the nitrogen at the 3-position, connected to an amino propanoic acid moiety through a methylene bridge, providing multiple sites for potential interactions with biological targets or metal ions. When referring to the chemical structure, it's important to note that the parent compound (without the dihydrochloride) has a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol . The compound's structure includes multiple functional groups, including a pyridine nitrogen, secondary amine, and carboxylic acid, each contributing to its chemical reactivity and utility in various applications.

Molecular Specifications and Identifiers

PropertyValue
CAS Number1251923-50-8
Molecular FormulaC₉H₁₄Cl₂N₂O₂
Molecular Weight253.12 g/mol
Parent Compound CAS99362-31-9
Parent Molecular FormulaC₉H₁₂N₂O₂
Parent Molecular Weight180.20 g/mol
SMILESC1=CC(=CN=C1)CNCCC(=O)O.Cl.Cl

Synthesis and Preparation Methods

The synthesis of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride requires careful control of reaction parameters to achieve optimal yield and purity. The process typically involves a reaction between pyridin-3-ylmethylamine and a suitable propanoic acid derivative, followed by conversion to the dihydrochloride salt using hydrogen chloride in an appropriate solvent. This synthetic route requires precise regulation of temperature, pH, and reagent concentrations to minimize side reactions and maximize yield. The reaction progress is commonly monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), which provide insights into the formation of the desired product and any potential impurities. The final step involves isolation and purification procedures, which might include recrystallization, to obtain the compound in a high-purity form suitable for research applications.

Reaction Mechanisms and Conditions

The synthesis pathway for 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride typically begins with a nucleophilic substitution reaction between pyridin-3-ylmethylamine and a suitable electrophilic propanoic acid derivative, such as 3-bromopropanoic acid or acrylate esters. The nitrogen atom of pyridin-3-ylmethylamine acts as a nucleophile, attacking the electrophilic carbon of the propanoic acid derivative to form the carbon-nitrogen bond characteristic of the final product. This reaction is typically conducted under mild basic conditions to prevent protonation of the amine, which would reduce its nucleophilicity. Temperature control is crucial during this step, as excessive heating can lead to side reactions, including double alkylation of the amine nitrogen. After forming the parent compound, conversion to the dihydrochloride salt is achieved by treating the free base with a solution of hydrogen chloride in an appropriate solvent, such as diethyl ether or anhydrous ethanol. This salt formation step is exothermic and requires careful control of addition rates and cooling to maintain reaction selectivity and product quality.

Purification and Characterization

Purification of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride typically involves recrystallization from appropriate solvent systems, which might include mixtures of alcohols and ethers. This process exploits the compound's differential solubility at different temperatures to separate it from impurities and obtain a high-purity product suitable for research applications. Following synthesis and purification, comprehensive characterization is essential to confirm the compound's identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with proton (¹H) NMR revealing characteristic signals for the aromatic protons of the pyridine ring, the methylene protons adjacent to the nitrogen atoms, and the propanoic acid chain. Carbon (¹³C) NMR further confirms the structure by identifying all carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid group. Additional characterization techniques may include infrared (IR) spectroscopy to confirm functional groups, mass spectrometry to verify molecular weight and fragmentation patterns, and elemental analysis to confirm the elemental composition matches the theoretical values expected for the compound.

Applications in Research and Development

3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride demonstrates significant versatility in research applications, primarily in medicinal chemistry and coordination chemistry contexts. In medicinal chemistry, the compound serves as a valuable building block for developing more complex molecules with potential therapeutic properties, particularly those targeting neurological disorders due to its structural similarity to certain neurotransmitters. The presence of a pyridine ring, a secondary amine, and a carboxylic acid group provides multiple points for chemical modification, enabling researchers to develop structure-activity relationships and potentially enhance desired biological activities. In coordination chemistry, the compound's ability to form stable complexes with various metal ions makes it valuable for studying metal-ligand interactions and developing new metal-based catalysts or therapeutic agents. The nitrogen atoms in the pyridine ring and the secondary amine, along with the oxygen atoms in the carboxylic acid group, can coordinate with metal ions to form complexes with diverse structures and properties.

Medicinal Chemistry Applications

In medicinal chemistry research, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride serves as a useful scaffold for developing compounds with potential biological activities relevant to various therapeutic areas. The compound's structural features make it particularly interesting for targeting G-protein coupled receptors (GPCRs) and other membrane-bound proteins involved in signal transduction pathways . The pyridine ring provides a rigid, aromatic component that can engage in π-stacking interactions with aromatic amino acid residues in protein binding pockets, while the secondary amine can participate in hydrogen bonding and potentially form salt bridges with negatively charged residues. The carboxylic acid group offers opportunities for additional hydrogen bonding interactions or conversion to other functional groups, such as esters or amides, which might enhance binding affinity or improve pharmacokinetic properties. Researchers have explored similar compounds as potential agents for treating cardiovascular diseases, metabolic disorders, and certain antimicrobial applications, highlighting the broad therapeutic potential of this chemical class .

Coordination Chemistry and Metal Complexation

The ability of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride to form stable complexes with metal ions makes it particularly valuable in coordination chemistry research. The compound can function as a multidentate ligand, offering several potential coordination sites through the nitrogen atoms in the pyridine ring and secondary amine, as well as the oxygen atoms in the carboxylic acid group. This multidentate nature allows for the formation of chelate complexes with enhanced stability compared to complexes formed with monodentate ligands. Metal complexes derived from this compound have been investigated for various applications, including as catalysts for organic transformations, as models for metalloenzyme active sites, and as potential metallopharmaceuticals with anticancer, antimicrobial, or anti-inflammatory properties. The versatility of metal coordination through this ligand allows researchers to tune the properties of the resulting complexes by selecting different metal ions, which can range from transition metals like copper, zinc, and iron to lanthanides with unique spectroscopic and magnetic properties.

Structure-Activity Relationships and Comparative Analysis

The position of the nitrogen atom within the pyridine ring in 3-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride significantly influences its chemical and biological properties, making it distinct from its structural isomers. This compound belongs to a family of structural analogs that differ primarily in the position of the pyridine nitrogen (ortho, meta, or para to the methylene bridge), including 3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride (CAS: 1171591-14-2) and 3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride (CAS: 1171101-21-5) . The meta-position of the nitrogen in the pyridine ring of the 3-isomer provides a distinct electronic distribution and spatial arrangement of potential binding sites compared to the 2- and 4-isomers, potentially leading to different interaction profiles with biological targets or metal ions. Research has shown that seemingly minor structural variations, such as the position of a heteroatom in an aromatic ring, can have profound effects on biological activity, binding affinity, and pharmacokinetic properties, underscoring the importance of studying these structural analogs in parallel to develop comprehensive structure-activity relationships.

Property2-Pyridyl Isomer3-Pyridyl Isomer4-Pyridyl Isomer
CAS Number1171591-14-21251923-50-81171101-21-5
Molecular FormulaC₉H₁₄Cl₂N₂O₂C₉H₁₄Cl₂N₂O₂C₉H₁₄Cl₂N₂O₂
Molecular Weight253.12 g/mol253.12 g/mol253.12 g/mol
Potential for Intramolecular InteractionsHighMediumLow
Spatial Arrangement of Binding SitesAngularIntermediateLinear
Commercial AvailabilityAvailableAvailableAvailable
Price (100 mg, approximate)VariableVariable$366.60

Effects on Biological Activity and Metal Coordination

The position of the nitrogen atom in the pyridine ring significantly affects how these isomeric compounds interact with biological targets and metal ions, leading to potentially different activity profiles. In biological systems, the different electronic distributions and spatial arrangements of potential binding sites in the 2-, 3-, and 4-pyridyl isomers can result in varying affinities for protein binding pockets, enzyme active sites, or receptor binding domains . Studies with similar compounds have shown that the 3-pyridyl derivatives often demonstrate different pharmacological profiles compared to their 2- and 4-pyridyl counterparts, highlighting the importance of isomer-specific screening in drug discovery programs. In metal coordination chemistry, the position of the pyridine nitrogen also affects the geometry and stability of the resulting metal complexes, with each isomer potentially favoring different coordination modes or metal ions. The 2-pyridyl isomer might form more stable complexes with certain metals due to the possibility of forming five-membered chelate rings involving the pyridine nitrogen and the secondary amine, while the 3- and 4-pyridyl isomers might favor different coordination geometries based on their spatial arrangements of binding sites. These differences in metal coordination properties can be exploited in the design of metal-based catalysts or therapeutic agents with specific activities or selectivities.

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